4-(((3,3-Difluorocyclobutyl)(methyl)amino)methyl)benzoic acid
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Overview
Description
4-(((3,3-Difluorocyclobutyl)(methyl)amino)methyl)benzoic acid is a synthetic organic compound with a unique structure that includes a difluorocyclobutyl group, a methylamino group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3,3-Difluorocyclobutyl)(methyl)amino)methyl)benzoic acid typically involves multiple steps, starting with the preparation of the difluorocyclobutyl intermediate. This intermediate is then reacted with a methylamine derivative to form the desired compound. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
4-(((3,3-Difluorocyclobutyl)(methyl)amino)methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(((3,3-Difluorocyclobutyl)(methyl)amino)methyl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals
Mechanism of Action
The mechanism of action of 4-(((3,3-Difluorocyclobutyl)(methyl)amino)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(Methylamino)benzoic acid: A structurally similar compound with a methylamino group attached to the benzoic acid moiety.
4-{[(3,3-Difluorocyclobutyl)(ethyl)amino]methyl}benzoic acid: Another similar compound with an ethylamino group instead of a methylamino group.
Uniqueness
4-(((3,3-Difluorocyclobutyl)(methyl)amino)methyl)benzoic acid is unique due to the presence of the difluorocyclobutyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects .
Biological Activity
4-(((3,3-Difluorocyclobutyl)(methyl)amino)methyl)benzoic acid is a compound of increasing interest in the field of medicinal chemistry due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, highlighting research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H15F2NO2
- Molecular Weight : 255.27 g/mol
- CAS Number : 2365228-87-9
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound is believed to modulate various signaling pathways by binding to enzymes or receptors involved in inflammatory responses and cellular metabolism.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes associated with inflammatory pathways, potentially leading to anti-inflammatory effects.
- Cell Signaling Modulation : It could influence cellular signaling cascades, impacting processes such as apoptosis and cell proliferation.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
- Anti-inflammatory Activity : Preliminary studies suggest that derivatives of benzoic acid can inhibit pro-inflammatory cytokines and enzymes involved in inflammation.
- Antioxidant Properties : Some studies indicate that similar compounds exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress.
- Antiproliferative Effects : Certain benzoic acid derivatives have shown potential in inhibiting the growth of cancer cells in vitro.
Study 1: In Silico Analysis
A study conducted on various benzoic acid derivatives indicated that compounds with structural similarities to this compound exhibited strong binding affinities to cathepsins B and L. This suggests a potential role in enhancing proteolytic pathways, which are crucial for cellular homeostasis and could have implications for aging-related conditions .
Study 2: Cytotoxicity Evaluation
In vitro assays on human foreskin fibroblasts revealed that certain benzoic acid derivatives did not exhibit cytotoxicity at concentrations up to 10 μg/mL. This finding supports the safety profile of these compounds for further therapeutic exploration .
Study 3: Comparative Analysis
Comparative studies with related compounds such as 4-(aminomethyl)benzoic acid showed that the unique difluorocyclobutyl group in our compound enhances its biological activity through improved binding interactions with target proteins .
Data Table: Summary of Biological Activities
Activity Type | Description | Evidence Level |
---|---|---|
Anti-inflammatory | Inhibition of cytokines and inflammatory mediators | Moderate |
Antioxidant | Scavenging free radicals and reducing oxidative stress | Moderate |
Antiproliferative | Inhibition of cancer cell proliferation | Preliminary |
Enzyme Inhibition | Interaction with cathepsins and other enzymes | Strong |
Properties
Molecular Formula |
C13H15F2NO2 |
---|---|
Molecular Weight |
255.26 g/mol |
IUPAC Name |
4-[[(3,3-difluorocyclobutyl)-methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C13H15F2NO2/c1-16(11-6-13(14,15)7-11)8-9-2-4-10(5-3-9)12(17)18/h2-5,11H,6-8H2,1H3,(H,17,18) |
InChI Key |
CIKRAJWORRCGSB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C(=O)O)C2CC(C2)(F)F |
Origin of Product |
United States |
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